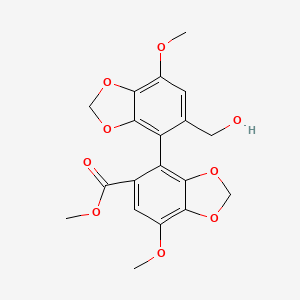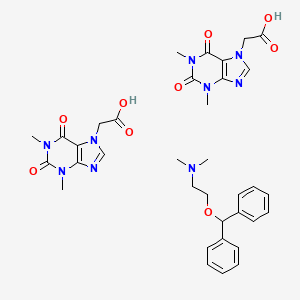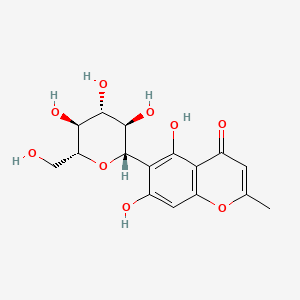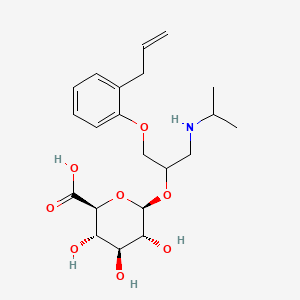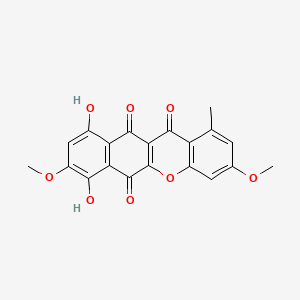
Bikaverin
Übersicht
Beschreibung
Bikaverin is a reddish pigment produced by different fungal species, most of them from the genus Fusarium . It presents antimicrobial and antitumor activities . Therefore, this substance could be used as an alternative additive in the food and pharmaceutical industries .
Synthesis Analysis
Bikaverin is a polyketide with a tetracyclic benzoxanthone structure, resulting from the activity of a specific class I multifunctional polyketide synthase and subsequent group modifications introduced by a monooxygenase and an O-methyltransferase . In some fungi, bikaverin is found with smaller amounts of a precursor molecule, called norbikaverin .Molecular Structure Analysis
The structure of bikaverin (6,11-dihydroxy-3,8-dimethoxy-1-methyl-benzo-xanthein-7,10,12-trion, C20H14O8, molecular mass of 382.068 Da) was determined by its chemical synthesis followed by X-ray crystallography .Chemical Reactions Analysis
The production of bikaverin by different fungal species depends on culture conditions, but it is mainly affected by nitrogen availability and pH . The synthesis is induced by nitrogen starvation and acidic pH, and it is favored by other factors, such as aeration, sulfate and phosphate starvation, or sucrose availability .Physical And Chemical Properties Analysis
Bikaverin has a formula of C20H14O8 and a molecular weight of 382.32 g/mol . It is a red pigment with a polyketide tetracyclic benzoxanthone structure .Wissenschaftliche Forschungsanwendungen
Bikaverin, also known as Lycopersin, is a fungal red pigment with a variety of scientific research applications. Here’s a comprehensive analysis focusing on unique applications:
Antimicrobial Activity
Bikaverin has demonstrated antimicrobial properties , which makes it a potential alternative additive in the food and pharmaceutical industries due to its ability to inhibit the growth of certain bacteria and fungi .
Antitumor Properties
Research indicates that Bikaverin possesses antitumor activities . It’s being explored for its potential use in cancer treatment, particularly due to its ability to interfere with tumor cell proliferation .
Pigment Production
As a pigment, Bikaverin’s presence is easily detected, and its quantification is simple and reliable. This makes it valuable for applied research in areas where color indication is essential .
Biological Properties Research
The biological properties of Bikaverin, including its antibiotic activities , are of increasing biotechnological interest. Studies are ongoing to understand these properties better and how they can be harnessed .
Gene Expression Analysis
Bikaverin production is closely related to the expression of specific genes in the fungus Fusarium oxysporum. Understanding this relationship can lead to improved production methods for this compound .
Secondary Metabolite Production
The genus Fusarium can produce a variety of secondary metabolites under specific culture conditions, including Bikaverin. Research into these conditions can optimize Bikaverin production for industrial applications .
Wirkmechanismus
Target of Action
Bikaverin, also known as Lycopersin, is a reddish pigment produced by different fungal species, most notably those from the genus Fusarium . It exhibits antibiotic properties against certain protozoa and fungi . The primary targets of Bikaverin are cancer cell lines, against which it has demonstrated antitumoral activity .
Mode of Action
It is known that naphthoquinones, the class of compounds to which bikaverin belongs, interact with mitochondria and cytosolic proteins, acting as free radical carriers . The proposed mechanism is that flavoproteins catalyze electron flow from NAD(P)H to O2, producing a free radical pigment .
Pharmacokinetics
It is known that the production of bikaverin by different fungal species depends on culture conditions, and it is mainly affected by nitrogen availability and ph .
Result of Action
Bikaverin has shown antitumor effects against different cancer cell lines . It also presents antimicrobial and antifungal activities . In addition to its colorant properties, Bikaverin has shown biological activity against the protozoan Leishmania brasiliensis, the oomycete Phytophtora infestans, and the nematode Bursaphelenchus xylophilus .
Action Environment
The action of Bikaverin is influenced by environmental factors. Its production is mainly affected by nitrogen availability and pH . The synthesis is induced by nitrogen starvation and acidic pH, and it is favored by other factors, such as aeration, sulfate and phosphate starvation, or sucrose availability . These factors increase mRNA levels of the enzymatic genes, organized in a coregulated cluster .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNACSREWQXWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187020 | |
| Record name | Bikaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bikaverin | |
CAS RN |
33390-21-5 | |
| Record name | Bikaverin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bikaverin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bikaverin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIKAVERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1N6BX58PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






